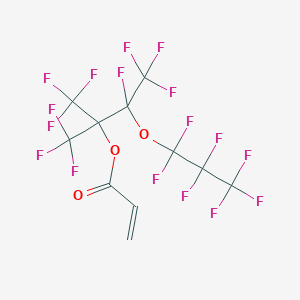
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenyl isocyanate with hydrazine in the presence of a solvent like diethyl ether . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve consistent yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide, particularly as a COX-2 inhibitor, involves the inhibition of the cyclooxygenase-2 enzyme. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound can reduce inflammation and pain . The molecular targets include the active site of the COX-2 enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with potential biological activities.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A compound with similar structural features but different functional groups.
Uniqueness
4-Chloro-N-ethyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor sets it apart from other pyrazole derivatives, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H8ClN3S |
|---|---|
Poids moléculaire |
189.67 g/mol |
Nom IUPAC |
4-chloro-N-ethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C6H8ClN3S/c1-2-8-6(11)10-4-5(7)3-9-10/h3-4H,2H2,1H3,(H,8,11) |
Clé InChI |
FEPWNDWMRSIHET-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N1C=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)
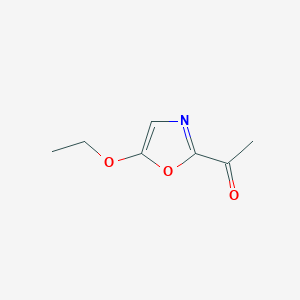

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
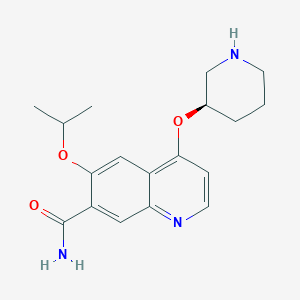
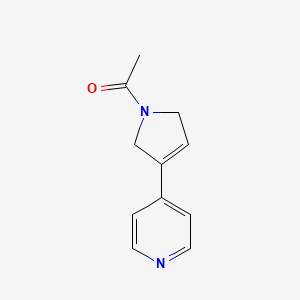

![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

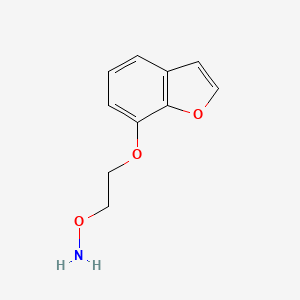
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
